molecular formula C7H7NO B14625341 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one CAS No. 55135-85-8

4-(Aminomethylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14625341
CAS No.: 55135-85-8
M. Wt: 121.14 g/mol
InChI Key: MKFWRKQWPNGLAU-UHFFFAOYSA-N
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Description

4-(Aminomethylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a cyclohexadienone ring and an aminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with an appropriate amine under controlled conditions. One common method involves the use of salicylaldehyde and an amine in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.

    Substitution: The aminomethylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, cyclohexadienone derivatives, and substituted cyclohexadienones .

Scientific Research Applications

4-(Aminomethylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,5-dien-1-one: A related compound with a similar cyclohexadienone structure.

    4-(Dimethylamino)methylidene)cyclohexa-2,5-dien-1-one: Another derivative with a dimethylamino group instead of an aminomethylidene group.

    4-(Phenylmethylidene)cyclohexa-2,5-dien-1-one: A compound with a phenylmethylidene group.

Uniqueness

4-(Aminomethylidene)cyclohexa-2,5-dien-1-one is unique due to its aminomethylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-methanimidoylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1-5,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWRKQWPNGLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631300
Record name 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55135-85-8
Record name 4-(Aminomethylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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